Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate
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Overview
Description
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a furoindole core with a chloro substituent and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The furoindole structure can be achieved by introducing a furan ring through cyclization reactions. The chloro substituent is usually added via electrophilic chlorination, and the ethyl ester group is introduced through esterification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro substituent and ethyl ester group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activity.
5-fluoroindole: A fluorinated indole with distinct chemical properties and applications.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at a different position, affecting its reactivity and use. The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical and biological properties.
Properties
Molecular Formula |
C13H10ClNO3 |
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Molecular Weight |
263.67 g/mol |
IUPAC Name |
ethyl 3-chloro-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-2-17-13(16)11-5-8-10(15-11)4-3-7-9(14)6-18-12(7)8/h3-6,15H,2H2,1H3 |
InChI Key |
HEUGHJUEEMMQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3Cl |
Origin of Product |
United States |
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